Indolizine-1-carbonitrile
Overview
Description
Indolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research This compound is a derivative of indolizine, which is known for its unique structural properties and biological activities
Mechanism of Action
Target of Action
Indolizine-1-carbonitrile is a derivative of the indolizine moiety . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities Indolizine derivatives have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Indolizine derivatives have been found to exhibit a variety of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The mode of action is likely dependent on the specific biological activity being exhibited.
Biochemical Pathways
Indolizine derivatives have been found to exhibit a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Indolizine derivatives have been found to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizine-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetonitrile with suitable reagents. For instance, the reaction of 2-pyridylacetonitrile with aldehydes in the presence of a base can lead to the formation of this compound . Another method involves the use of radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Indolizine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-1-carboxylic acid, while reduction can produce indolizine-1-methanol.
Scientific Research Applications
Indolizine-1-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a wide range of biological activities.
Pyridine: Another nitrogen-containing heterocycle with significant applications in medicinal chemistry.
Quinoline: Known for its antimalarial and anticancer properties.
Uniqueness of Indolizine-1-carbonitrile
This compound stands out due to its unique structural features and versatile reactivity. Unlike indole and pyridine, this compound possesses a fused bicyclic structure that imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with enhanced biological activities and material properties .
Properties
IUPAC Name |
indolizine-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBSJONUMYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396041 | |
Record name | Indolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-05-4 | |
Record name | Indolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to indolizine-1-carbonitrile derivatives?
A1: Several synthetic routes have been explored for the synthesis of this compound derivatives. One common approach involves a one-pot, two-step tandem reaction utilizing a 1,3-dipolar cycloaddition. This method typically involves reacting an aromatic aldehyde derivative, malononitrile, and a substituted pyridinium salt under ultrasound irradiation in the presence of triethylamine and acetonitrile. [] Another approach employs a [bmim]Cl-promoted domino protocol under solvent-free conditions, reacting aldehydes, isocyanides, and 2-pyridylacetonitrile. [] Finally, ring contractions of 3-azido-4H-quinolizin-4-ones have also been reported as a viable pathway to obtain 3-aminoindolizines, which can be further modified to yield this compound derivatives. [, ]
Q2: What are the potential applications of this compound derivatives in medicinal chemistry?
A2: this compound derivatives have shown promise as potential anti-microbial agents. Studies have demonstrated their activity against both bacteria and fungi. Notably, specific derivatives have exhibited potent antifungal activity against a range of fungal species. []
Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A3: While comprehensive SAR studies are limited, some research suggests that the substituents on the this compound core significantly influence its biological activity. For instance, the presence of specific substituents at the 3-position of the indolizine ring has been linked to enhanced antifungal activity. [] Further research is necessary to fully elucidate the impact of structural modifications on the activity and selectivity of these compounds.
Q4: Have any computational chemistry approaches been applied to the study of this compound derivatives?
A4: Yes, molecular docking studies have been employed to understand the potential binding modes of this compound derivatives with their biological targets. Specifically, researchers have docked these compounds into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. These studies provide valuable insights into the potential mechanism of action of these compounds and can guide further development of more potent and selective inhibitors. []
Q5: Are there any green chemistry approaches for synthesizing this compound derivatives?
A5: Yes, the use of KF/Al2O3 as a recyclable basic catalyst has been reported for the synthesis of this compound derivatives via a 1,3-dipolar cycloaddition reaction. This method offers several advantages from a green chemistry perspective, including high conversions, short reaction times, and the ability to recover and reuse the catalyst. [] Additionally, the [bmim]Cl-promoted domino protocol utilizes solvent-free conditions, further minimizing the environmental impact of the synthesis. []
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